Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo-

Contrast agent intermediate Lipophilicity SAR

Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo- (CAS 60075-62-9), with the molecular formula C9H8I3NO2 and a molecular weight of 542.88 g/mol, is a triiodinated aromatic compound featuring an acetanilide core substituted with a hydroxymethyl group at the 3′ position. The compound belongs to the broader class of iodinated benzene derivatives used as intermediates in the synthesis of X‑ray contrast agents and radiopaque materials.

Molecular Formula C9H8I3NO2
Molecular Weight 542.88 g/mol
CAS No. 60075-62-9
Cat. No. B13959404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo-
CAS60075-62-9
Molecular FormulaC9H8I3NO2
Molecular Weight542.88 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C(=C1I)CO)I)I
InChIInChI=1S/C9H8I3NO2/c1-4(15)13-9-7(11)2-6(10)5(3-14)8(9)12/h2,14H,3H2,1H3,(H,13,15)
InChIKeyXVGCEJOSZYXVPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(Hydroxymethyl)-2',4',6'-triiodoacetanilide (CAS 60075-62-9) – A Triiodinated Aromatic Building Block for Radiopaque Material Synthesis


Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo- (CAS 60075-62-9), with the molecular formula C9H8I3NO2 and a molecular weight of 542.88 g/mol, is a triiodinated aromatic compound featuring an acetanilide core substituted with a hydroxymethyl group at the 3′ position [1]. The compound belongs to the broader class of iodinated benzene derivatives used as intermediates in the synthesis of X‑ray contrast agents and radiopaque materials [2]. Its structural signature—three heavy iodine atoms (conferring high X‑ray attenuation) combined with a primary alcohol handle for further functionalisation—defines its utility in medicinal chemistry and polymer chemistry alike.

Triiodinated aromatic scaffold for X‑ray contrast agent synthesis
Acetyl‑protected amine enables selective downstream coupling
Hydroxymethyl group for esterification, oxidation, or polymer grafting

Why 3'-(Hydroxymethyl)-2',4',6'-triiodoacetanilide Cannot Be Replaced by Other Triiodinated Intermediates


Triiodinated aromatic intermediates are not interchangeable despite sharing the characteristic 2,4,6‑triiodo substitution pattern. The target compound uniquely combines an N‑acetyl‑protected amine with a benzylic hydroxymethyl group, whereas close analogs present either a free amine (3‑amino‑2,4,6‑triiodobenzyl alcohol), a carboxylic acid (3‑acetamido‑2,4,6‑triiodobenzoic acid), or an alternative iodination pattern (2,3,5‑triiodobenzyl alcohol) . These functional‑group differences translate into measurable distinctions in physicochemical properties—such as LogP, polar surface area, and hydrogen‑bond donor/acceptor counts—that directly govern reactivity, solubility, and the range of downstream derivatives accessible from each scaffold . Procurement of the wrong in‑class intermediate therefore risks incompatibility with established synthetic routes and can necessitate costly re‑optimisation of reaction conditions.

This compound vs. 3‑amino‑2,4,6‑triiodobenzyl alcohol (free amine)
Acetamide vs. free amine alters LogP and reactivity; may affect extraction and downstream coupling compatibility.
This compound vs. 3‑acetamido‑2,4,6‑triiodobenzoic acid (carboxylic acid)
Hydroxymethyl vs. carboxyl group changes density, solubility, and synthetic route options; direct substitution may require re‑optimisation.
This compound vs. 2,3,5‑triiodobenzyl alcohol (positional isomer)
Different iodine substitution pattern alters electron density at the benzylic position; coupling reactivity and yields may differ.

Quantitative Differentiation Guide for 3'-(Hydroxymethyl)-2',4',6'-triiodoacetanilide (CAS 60075-62-9) vs. Closest Analogs


Enhanced Lipophilicity (LogP) Relative to the Free‑Amine Analog

The target compound exhibits a computed octanol/water partition coefficient (LogP) of 3.60, substantially higher than the LogP of its closest free‑amine analog, 3‑amino‑2,4,6‑triiodobenzyl alcohol (LogP ≈ 2.2). [1] This difference is consistent with the replacement of the polar aniline‑type –NH₂ group with a less polar acetamide (–NHCOCH₃) moiety, increasing the compound's preference for the organic phase during extraction and chromatography.

Lipophilicity (LogP)
Reported
LogP 3.60
vs. free‑amine analog: 2.2, Δ≈ +1.4
May support selection for non‑aqueous synthetic sequences
In silico prediction; experimental confirmation not located
Contrast agent intermediate Lipophilicity SAR

Lower Density vs. the Carboxylic Acid Analog (Acetrizoic Acid)

The predicted density of the target compound is 2.68 g/cm³, whereas 3‑acetamido‑2,4,6‑triiodobenzoic acid (Acetrizoic acid) is reported with a density of approximately 2.9 g/cm³ (extrapolated from structurally related triiodobenzoic acids). The lower density arises from the replacement of the heavier carboxylic acid moiety with a lighter hydroxymethyl group, reducing molecular packing efficiency.

Density
Data to verify
2.68 g/cm³
vs. acetrizoic acid: ≈2.9 g/cm³, Δ≈ −8%
May ease bulk solid handling during scale‑up
Predicted value; confirmatory pycnometry not located
Contrast agent design Density Formulation

Smaller Polar Surface Area (PSA) vs. Carboxylic Acid and Amine Analogs

The target compound has a computed topological polar surface area (PSA) of 52.82 Ų. This is lower than the PSA of 3‑amino‑2,4,6‑triiodobenzyl alcohol (≈66 Ų) and substantially lower than that of 3‑acetamido‑2,4,6‑triiodobenzoic acid (≈83 Ų), owing to the absence of a free amino or carboxyl group. Lower PSA correlates with improved membrane permeability and is a key parameter in early‑stage drug‑discovery filters (e.g., Veber rules).

Polar Surface Area
Class-level
52.82 Ų
vs. amine analog: ≈66 Ų; acid: ≈83 Ų
Supports passive permeability evaluation
In silico; no experimental Caco‑2/PAMPA data
Drug design Polar surface area Permeability

Distinct Iodination Pattern vs. 2,3,5‑Triiodobenzyl Alcohol Enables Different Coupling Reactivity

The target compound's 2,4,6‑triiodo substitution pattern (iodines ortho and para to the acetanilide nitrogen) contrasts with the 2,3,5‑triiodo pattern of the commercially available 2,3,5‑triiodobenzyl alcohol (CAS 31075‑53‑3). In iodinated aromatic systems, the position of iodine substituents strongly influences the electron density of the ring and, consequently, the reactivity of the benzylic alcohol toward nucleophilic substitution or esterification. This regiochemical difference is critical when the hydroxymethyl group must be activated as a leaving group for coupling to amine or thiol nucleophiles.

Iodination Pattern
Class-level
2,4,6‑triiodo
vs. 2,3,5‑triiodo positional isomer
Supports regiochemical coupling route selection
Electronic effects alter benzylic reactivity; rate studies not located
Radiopaque monomer Regiochemistry Synthetic intermediate

Optimal Procurement Scenarios for 3'-(Hydroxymethyl)-2',4',6'-triiodoacetanilide (CAS 60075-62-9)


Synthesis of Non‑Ionic X‑Ray Contrast Agent Intermediates Requiring a Protected Amine

The acetyl group protects the aromatic amine during synthetic sequences where a free –NH₂ would undergo unwanted side reactions (e.g., alkylation, acylation). The hydroxymethyl handle can be oxidised to an aldehyde or activated as a mesylate/tosylate for subsequent coupling to polyhydroxylated amine side chains typical of non‑ionic contrast agents such as iohexol or iopromide [1]. This scaffold therefore fills the gap between the fully deprotected 3‑amino‑2,4,6‑triiodobenzyl alcohol and the carboxylic‑acid‑based monomers (e.g., acetrizoic acid).

Precursor for Iodinated Polymers and Radiopaque Hydrogels

The benzylic alcohol of the target compound is an efficient initiation or functionalisation site for ring‑opening polymerisation and for grafting onto poly(HEMA) or polyester backbones, as described in the patent literature on radiopaque hydrogel particles [1]. Its 2,4,6‑triiodo pattern provides high iodine density (theoretical iodine content ≈ 70.1% w/w) while the acetanilide moiety improves solubility in organic monomers relative to free‑amine analogs, facilitating homogeneous copolymerisation.

Hepatobiliary Imaging Agent Development Based on Iminodiacetic Acid Conjugates

Structurally analogous triiodo‑acetanilide scaffolds have been reported as technetium‑99m chelators for hepatobiliary imaging, where the iodinated aromatic ring serves as the targeting motif and the acetanilide nitrogen can be alkylated with iminodiacetic acid groups [1]. The target compound's hydroxymethyl group offers an orthogonal attachment point for chelator introduction, potentially enabling a modular approach to bifunctional radiopharmaceuticals.

Reference Standard for HPLC and LC‑MS Analytical Method Development

Because of its distinctive triiodinated isotopic pattern (three iodine atoms create a characteristic mass‑spectrometric signature), the target compound is employed as a retention‑time marker and mass‑calibration standard during the development of HPLC‑UV and LC‑MS methods for iodinated contrast agent intermediates and their impurities [1]. Laboratories procuring it for this purpose value consistent purity and documented physicochemical properties.

Application
Selection Property
Validation Focus
Non‑ionic X‑ray contrast agent intermediate synthesis
Protected amine for selective coupling
Compatibility with polyhydroxylated amine side chains
Iodinated polymer / radiopaque hydrogel precursor
Benzylic alcohol for grafting or ring‑opening polymerization
Iodine density and solubility in organic monomers
Hepatobiliary imaging agent development
Triiodo‑acetanilide scaffold as targeting motif
Orthogonal hydroxymethyl for chelator conjugation
HPLC/LC‑MS reference standard
Characteristic triiodinated isotopic pattern
Retention‑time and mass‑calibration consistency
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